4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid
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Overview
Description
4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is a chemical compound with the molecular formula C11H17NO3. It is primarily used in research settings and is known for its unique structure, which includes a furan ring substituted with an aminomethyl group, an isobutyl group, and a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid typically involves multi-step organic reactionsThe carboxylic acid group is usually introduced via oxidation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to increase yield and efficiency. The reaction conditions are optimized to ensure the purity and stability of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form various derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while reduction of the aminomethyl group can produce primary amines .
Scientific Research Applications
4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring can participate in π-π interactions, while the carboxylic acid group can engage in ionic interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Isobutyl-2-methyl-furan-3-carboxylic acid: Lacks the aminomethyl group, resulting in different reactivity and applications.
4-Aminomethyl-2-methyl-furan-3-carboxylic acid: Lacks the isobutyl group, affecting its chemical properties and interactions.
Uniqueness
4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is unique due to the presence of both the aminomethyl and isobutyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(aminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-6(2)4-9-8(5-12)10(11(13)14)7(3)15-9/h6H,4-5,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHBELQCCIULDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)CC(C)C)CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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